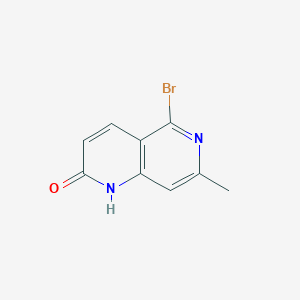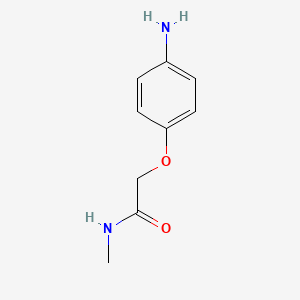
2-(4-aminophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenoxy)-N-methylacetamide is a compound that can be synthesized through the reaction of N-methylchloroacetamide with 4-phenoxyphenol. The synthesis typically involves the use of N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction conditions favor a temperature range of 75-85°C and a reaction time of approximately 4 hours. The yield of this compound is reported to be over 85%, and it has shown pharmacological effects on vegetable aphids, comparable to fenoxycarb .
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in various studies. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have been synthesized from different nitrophenols and chlorophenols, followed by reaction with ((4-methylbenzenesulfonyl)amino)acetyl chloride . Similarly, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been synthesized and analyzed for their anticonvulsant activities, with the molecular structure being compared to phenytoin . These studies provide insights into the synthesis of various acetamide derivatives, which could be relevant to the synthesis of 2-(4-Aminophenoxy)-N-methylacetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety, with specific interplanar angles between amide groups . In another study, the molecular structure of substituted N-(2-hydroxyphenyl)-acetamides was determined by X-ray crystallography, and the electronic behavior of intramolecular hydrogen bonds was established through Natural Bond Orbital (NBO) studies . These findings contribute to the understanding of the molecular structure of acetamide compounds, which is essential for the analysis of 2-(4-Aminophenoxy)-N-methylacetamide .
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives often include the formation of intra- and intermolecular hydrogen bonds. Variable temperature NMR experiments have provided evidence for such hydrogen bonding in solution for certain acetamide compounds . Additionally, the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds has been observed in the crystal structures of related compounds . These studies highlight the importance of hydrogen bonding in the chemical behavior of acetamide derivatives, which is likely to be relevant for 2-(4-Aminophenoxy)-N-methylacetamide as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been characterized using various spectroscopic techniques, including FAB mass spectrometry, IR, and NMR spectroscopy . The vibrational characteristics of these compounds have been investigated through FTIR and FT-Raman spectra, with the influence of substituents on the characteristic frequencies of the amide group being a particular focus . Ab initio and DFT studies have also been conducted to determine the structural and thermodynamical properties of these compounds . Such analyses are crucial for understanding the physical and chemical properties of 2-(4-Aminophenoxy)-N-methylacetamide .
Wissenschaftliche Forschungsanwendungen
Hemoglobin Oxygen Affinity Modulation
One application of compounds structurally related to 2-(4-aminophenoxy)-N-methylacetamide is in modulating hemoglobin oxygen affinity. Research by Randad et al. (1991) on similar compounds shows their potential to decrease the oxygen affinity of human hemoglobin A, suggesting applications in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Infrared Spectrum Analysis in Organic Chemistry
In the field of organic chemistry, the infrared spectrum (IR) of compounds like N-methylacetamide, which is closely related to 2-(4-aminophenoxy)-N-methylacetamide, plays a significant role. Ji et al. (2020) used density functional theory to analyze the IR spectrum of N-methylacetamide, which aids in understanding the formation of amide infrared spectra, relevant in organic and analytical chemistry, and chemical biology (Ji et al., 2020).
Synthesis Processes in Pharmaceutical Chemistry
Teng Da-wei (2011) focused on synthesizing related compounds, like 4-Choloro-2-hydroxyacetophenone, which are structurally similar to 2-(4-aminophenoxy)-N-methylacetamide. This study illustrates the process of synthesizing such compounds, highlighting their relevance in pharmaceutical chemistry (Teng Da-wei, 2011).
Polymeric Carrier Species for Biologically Active Agents
In the development of polymeric carrier species for biologically active agents, Gwon (2001) researched the synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene), which is structurally akin to 2-(4-aminophenoxy)-N-methylacetamide. This has implications for the covalent attachment of bioactive side groups (Gwon, 2001).
Eigenschaften
IUPAC Name |
2-(4-aminophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKWLQIGHTQHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550966 |
Source


|
| Record name | 2-(4-Aminophenoxy)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenoxy)-N-methylacetamide | |
CAS RN |
52547-48-5 |
Source


|
| Record name | 2-(4-Aminophenoxy)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

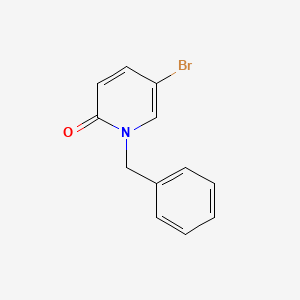

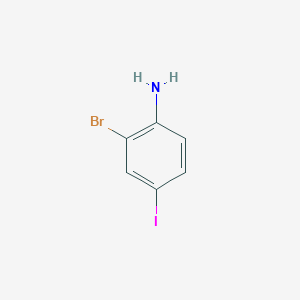
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
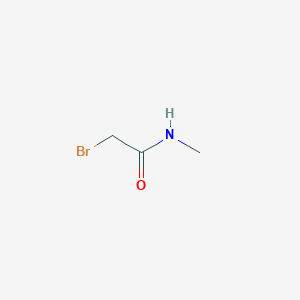




![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
